molecular formula C13H7ClF2N2O3 B11022432 4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide

4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide

Cat. No.: B11022432
M. Wt: 312.65 g/mol
InChI Key: BJJVIILYKVZSPO-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 2,4-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 4-chloro-N-(2,4-difluorophenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide core.

Scientific Research Applications

4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of the nitro group and halogen atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and halogen atoms, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H7ClF2N2O3

Molecular Weight

312.65 g/mol

IUPAC Name

4-chloro-N-(2,4-difluorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H7ClF2N2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-11-4-2-8(15)6-10(11)16/h1-6H,(H,17,19)

InChI Key

BJJVIILYKVZSPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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